molecular formula C21H25N5O B2800458 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172519-80-0

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Cat. No.: B2800458
CAS No.: 1172519-80-0
M. Wt: 363.465
InChI Key: KXAXQSJQDFULJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a complex organic compound featuring a benzimidazole core, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide typically involves multiple steps:

  • Benzimidazole Synthesis: : The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

  • Benzyl Group Introduction: : The benzyl group can be introduced via a benzyl halide in the presence of a base.

  • Piperazine Attachment: : The piperazine ring is often introduced through nucleophilic substitution reactions.

  • Acetamide Formation: : Finally, the acetamide group is introduced through acylation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can occur at the benzimidazole or piperazine rings.

  • Reduction: : Reduction reactions can be applied to the benzimidazole or acetamide groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with the aid of a base.

Major Products Formed

  • Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction can produce amines or alcohols.

  • Substitution: : Substitution reactions can yield various substituted piperazines or benzimidazoles.

Scientific Research Applications

  • Medicinal Chemistry: : It may serve as a lead compound for drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Biology: : It can be used as a tool compound in biological studies to understand cellular processes.

  • Industry: : Its chemical properties may make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The exact mechanism of action of 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide would depend on its biological target. It may interact with specific enzymes or receptors, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

This compound is similar to other benzimidazole derivatives, which are known for their diverse biological activities. Some similar compounds include:

  • Benzimidazole itself: : A simple heterocyclic compound with various derivatives.

  • 1H-benzo[d]imidazole derivatives: : These compounds often exhibit antimicrobial and anticancer properties.

  • Piperazine derivatives: : Piperazine rings are common in many pharmaceuticals due to their ability to interact with biological targets.

In comparison, 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide may offer unique advantages due to its specific structural features, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c22-20(27)15-24-10-12-25(13-11-24)16-21-23-18-8-4-5-9-19(18)26(21)14-17-6-2-1-3-7-17/h1-9H,10-16H2,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAXQSJQDFULJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.